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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

governing the solvation of sodium ions (Na⁺). Understanding these properties—enthalpy,

entropy, and Gibbs free energy—is fundamental in numerous scientific disciplines, including

drug development, battery technology, and environmental science. This document summarizes

key quantitative data, details common experimental and computational methodologies, and

visualizes the underlying thermodynamic relationships.

Core Thermodynamic Properties of Sodium Ion
Solvation
The solvation of a sodium ion is a complex process involving the interaction of the ion with

solvent molecules. This process can be dissected into fundamental thermodynamic quantities

that dictate its spontaneity and energetics. The primary thermodynamic properties of interest

are the Gibbs free energy of solvation (ΔG°solv), the enthalpy of solvation (ΔH°solv), and the

entropy of solvation (ΔS°solv). These properties are interrelated by the following equation:

ΔG°solv = ΔH°solv - TΔS°solv

where T is the absolute temperature.
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The solvation process can be conceptually broken down into the energy required to overcome

the lattice energy of the solid salt and the energy released during the hydration of the individual

ions.[1] The enthalpy of solution is the net result of these two processes.[2] For sodium chloride

(NaCl), the dissolution in water is slightly endothermic, with an enthalpy of solution of +3.9

kJ/mol, indicating that the energy required to break the crystal lattice is slightly greater than the

energy released during hydration.[3] Despite this, the process is spontaneous due to a

significant positive entropy change upon dissolution, which makes the Gibbs free energy of

solution negative.[4]

Quantitative Data Summary
The following tables summarize key thermodynamic data for the solvation of sodium ions in

aqueous and non-aqueous solvents, as well as coordination numbers in the solvated state.

Table 1: Thermodynamic Properties of Aqueous Sodium Ion Hydration

Thermodynamic
Property

Value Units Reference(s)

Gibbs Free Energy of

Hydration (ΔG°hyd)
-391 kJ/mol [5]

Enthalpy of Hydration

(ΔH°hyd)
-406 kJ/mol [6]

Entropy of Hydration

(ΔS°hyd)
-50 J/mol·K [7]

Table 2: Solvation Free Energies of Sodium Ion in Various Solvents
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Solvent
Gibbs Free Energy
of Solvation
(ΔG°solv)

Units Reference(s)

Water -90.7 to -93.3 kcal/mol [8]

Ethylene Carbonate

(EC)
-113.8 kcal/mol [9]

Propylene Carbonate

(PC)
-111.9 kcal/mol [9]

Dimethyl Carbonate

(DMC)
-108.5 kcal/mol [9]

Chloroform -86.5 kcal/mol [10]

Methanol -99.7 kcal/mol [11]

Acetonitrile -102.1 kcal/mol [11]

Dimethyl Sulfoxide

(DMSO)
-104.3 kcal/mol [11]

Table 3: Coordination Number of Solvated Sodium Ion

Solvent
Coordination
Number

Method Reference(s)

Water 5.7 - 5.8 Ab initio MD [12]

Water ~4 Monte Carlo [13]

Ethylene Carbonate

(EC)

Distorted Trigonal

Bipyramid/Square

Pyramidal

FPMD [14]

Tetrahydrofuran (THF) ~4 MD Simulation [15][16]

Glyme (G2) 4.78 (with TFA⁻) MD Simulation [17]
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Experimental and Computational Protocols
The determination of the thermodynamic properties of ion solvation relies on a combination of

experimental techniques and computational modeling.

Experimental Protocols
2.1.1. Solution Calorimetry for Enthalpy of Solvation

Solution calorimetry is a primary experimental technique used to determine the enthalpy

change associated with the dissolution of a substance in a solvent, known as the enthalpy of

solution (ΔHsoln).[18]

Principle: The heat absorbed or released during the dissolution process causes a change in

the temperature of the solvent, which is measured by a sensitive thermometer.

Apparatus: A solution calorimeter, often a well-insulated container like a dewar flask or

nested polystyrene cups, a precise thermometer or temperature probe, a stirrer, and a

means to introduce the solute.[18][19]

Procedure:

An accurately weighed amount of the solvent (e.g., deionized water) is placed in the

calorimeter, and its initial temperature is monitored until it stabilizes.[20]

An accurately weighed amount of the ionic salt (e.g., NaCl) is introduced into the solvent.

[20]

The mixture is stirred continuously to ensure complete dissolution and uniform

temperature distribution.[20]

The temperature of the solution is recorded over time until a maximum or minimum

temperature is reached and it begins to return to the ambient temperature.[21]

The temperature change (ΔT) is determined by extrapolating the temperature-time data

back to the time of mixing.[21]

Data Analysis:
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The heat change (q) for the solution is calculated using the formula: q = m × c × ΔT where

m is the total mass of the solution, and c is the specific heat capacity of the solution (often

approximated as that of the pure solvent).[21]

The enthalpy of solution (ΔHsoln) is then calculated by dividing the heat change by the

number of moles of the dissolved solute.[20]

2.1.2. Spectroscopic Methods for Solvation Structure

Spectroscopic techniques provide insights into the local environment of the sodium ion,

including its coordination number and interactions with solvent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Principle:23Na NMR is particularly useful for probing the local electronic environment of

the sodium ion. The chemical shift of the 23Na nucleus is sensitive to the nature and

number of surrounding solvent molecules.[22]

Procedure:

A series of solutions with varying solvent compositions or salt concentrations are

prepared.

The 23Na NMR spectra are recorded for each solution.

Changes in the chemical shift are analyzed to infer changes in the solvation shell.

Data Analysis: By monitoring the chemical shift as a function of the molar ratio of a

coordinating solvent in a non-coordinating solvent, the solvation number can be

determined.[22]

UV/Vis Spectroscopy:

Principle: While Na⁺ itself does not absorb in the UV/Vis range, changes in the absorption

spectrum of a chromophoric solvent or a probe molecule upon the addition of the salt can

provide information about ion-solvent interactions.

Procedure:
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A blank spectrum of the pure solvent is recorded.[23]

A solution of the sodium salt in the solvent is prepared.

The UV/Vis spectrum of the solution is recorded.

Data Analysis: Spectral shifts or changes in absorbance can indicate the formation of ion-

solvent complexes. Quantitative analysis can be performed using a calibration curve.[24]

Computational Protocols
Computational chemistry provides powerful tools to calculate thermodynamic properties and to

visualize solvation at the molecular level.

2.2.1. Molecular Dynamics (MD) Simulations

MD simulations model the time evolution of a system of atoms and molecules, providing

insights into both structural and dynamic properties of ion solvation.[25]

Principle: The classical equations of motion are solved for a system consisting of the ion,

solvent molecules, and counter-ions in a simulation box with periodic boundary conditions.

Procedure:

System Setup: A simulation box is created containing a sodium ion and a sufficient

number of solvent molecules to represent the bulk liquid.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is

chosen to describe the interactions between all atoms.

Equilibration: The system is brought to the desired temperature and pressure through a

series of energy minimization and equilibration steps.

Production Run: A long simulation is run to generate a trajectory of atomic positions and

velocities over time.

Data Analysis:
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Radial Distribution Functions (RDFs): The RDF, g(r), between the sodium ion and solvent

atoms (e.g., oxygen in water) is calculated to determine the structure of the solvation

shells. The coordination number is obtained by integrating the RDF up to its first minimum.

[13]

Thermodynamic Integration: The Gibbs free energy of solvation can be calculated using

thermodynamic integration by gradually "turning on" the interactions between the ion and

the solvent.[26]

2.2.2. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules

and can provide highly accurate solvation energies.[27]

Principle: DFT calculates the ground-state energy of a system based on its electron density.

Procedure:

Cluster Model: A small cluster of the sodium ion surrounded by a few solvent molecules

is created.[28]

Geometry Optimization: The geometry of the ion-solvent cluster is optimized to find the

lowest energy configuration.

Energy Calculation: The electronic energy of the optimized cluster, the isolated ion, and

the isolated solvent molecules are calculated.

Continuum Solvation Model: To account for the bulk solvent, a continuum solvation model

(e.g., PCM, SMD) is often employed in conjunction with the explicit solvent molecules in

the first solvation shell.[11]

Data Analysis: The solvation energy is calculated as the difference in energy between the

solvated ion cluster and the sum of the energies of the isolated ion and solvent molecules,

with appropriate corrections for the continuum solvent.[28]

Mandatory Visualizations
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The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to the thermodynamics of sodium ion solvation.
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Caption: Thermodynamic cycle for the dissolution of NaCl.
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Caption: Experimental workflow for solution calorimetry.
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Caption: Relationship between thermodynamic properties of solvation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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